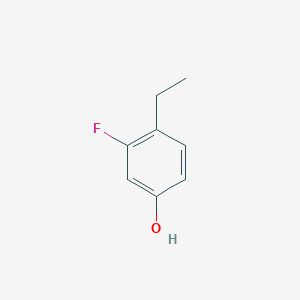

4-Ethyl-3-fluorophenol

Beschreibung

Significance of Fluorine Substitution in Phenolic Compounds

The introduction of fluorine into phenolic compounds has profound effects on their chemical and biological properties. Fluorine is the most electronegative element, and its presence in a molecule can significantly alter electron distribution, acidity, lipophilicity, metabolic stability, and binding affinity. tandfonline.comnih.gov

The substitution of a hydrogen atom with fluorine does not cause significant steric changes due to their comparable van der Waals radii (1.20 Å for hydrogen vs. 1.47 Å for fluorine). tandfonline.com However, the strong electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, making the compound more acidic. nih.gov This alteration of acidity can influence the compound's behavior in biological systems and its interaction with molecular targets. nih.gov

Furthermore, the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength makes fluorinated compounds more resistant to metabolic oxidation, which can enhance their bioavailability and in vivo half-life, a desirable trait in drug design. tandfonline.comannualreviews.org Fluorine substitution can also increase the lipophilicity of a molecule, which affects its ability to partition into membranes and interact with hydrophobic binding sites on enzymes or receptors. annualreviews.orgfrontiersin.org The strategic placement of fluorine can therefore be used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net

Overview of Substituted Phenols in Organic Chemistry and Materials Science

Substituted phenols are a class of organic compounds that serve as fundamental building blocks and intermediates in a vast array of chemical syntheses. oregonstate.edunumberanalytics.com They are characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups at various positions. wisdomlib.org The nature and position of these substituents dramatically influence the physical and chemical properties of the phenol (B47542), including its reactivity, acidity, and potential applications. oregonstate.edu

In organic chemistry, substituted phenols are crucial starting materials for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and dyes. oregonstate.edunumberanalytics.com The hydroxyl group is highly activating, directing electrophilic aromatic substitution to the ortho and para positions, which allows for controlled functionalization of the aromatic ring. numberanalytics.com They are precursors to important polymers, such as phenolic resins (like Bakelite), polycarbonates, and epoxies. oregonstate.eduwikipedia.org

In materials science, the unique electronic and structural characteristics of substituted phenols are exploited to develop advanced materials. wisdomlib.org For instance, they are used in the creation of corrosion inhibitors and specialty polymers with specific electronic or physical properties. smolecule.com The ability to systematically modify the substituents on the phenolic ring allows chemists to fine-tune the properties of the resulting materials for specific applications. oregonstate.edu

Research Trajectories for 4-Ethyl-3-fluorophenol within Contemporary Chemical Science

Current research on this compound is focused on leveraging its distinct properties for specialized applications, primarily in the fields of medicinal and environmental chemistry.

Pharmaceutical and Radiopharmaceutical Synthesis: A significant application of this compound is as an intermediate in the synthesis of complex, biologically active molecules. smolecule.com It is particularly valuable in nuclear medicine for the creation of radiopharmaceuticals. The compound can be used to synthesize molecules containing a 4-[18F]fluorophenoxy moiety. smolecule.com The fluorine atom provides a site for labeling with the positron-emitting isotope fluorine-18 (B77423) ([18F]), which is crucial for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine. researchgate.net

Environmental Chemistry: this compound is studied in the context of environmental science to understand the behavior and fate of phenolic compounds in the environment. smolecule.com Research includes investigating its sorption characteristics on various materials, which is vital for developing effective environmental remediation and pollution control strategies. smolecule.com Understanding how its structure influences its interaction with sorbents like polymers and porous carbons can lead to improved materials for water purification and clean-up of contaminated sites. smolecule.com

Materials Science: While less documented, the properties of this compound suggest potential applications in materials science. For instance, it has been noted for its potential use in the development of corrosion inhibitors for metals, an area where substituted phenols have shown utility. smolecule.com

Interactive Table: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 140.155 g/mol | smolecule.com |

| Predicted Boiling Point | ~214.7 °C | smolecule.com |

| Predicted Density | ~1.122 g/cm³ | smolecule.com |

| Physical Form | Liquid | sigmaaldrich.com |

| XLogP3 | 2.5 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENXIBUREFLBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 3 Fluorophenol and Analogs

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto an existing phenol (B47542) precursor, such as 4-ethylphenol (B45693). While seemingly straightforward, this approach is often complicated by issues of regioselectivity, as the substitution pattern is dictated by the directing effects of the substituents already present on the aromatic ring.

Oxidative Fluorination of Phenol Precursors

Oxidative fluorination utilizes electrophilic fluorinating agents to introduce a fluorine atom onto an electron-rich aromatic ring, such as a phenol. Reagents like N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™, are widely used for this purpose. wikipedia.orgmdpi.com The mechanism is believed to proceed via an electrophilic aromatic substitution pathway. wikipedia.org

However, the hydroxyl group of a phenol is a strongly activating, ortho-, para-director. Consequently, the direct electrophilic fluorination of a 4-substituted phenol, like 4-ethylphenol, would be expected to yield predominantly the 2-fluoro isomer (ortho to the hydroxyl group). Achieving fluorination at the 3-position (meta to the hydroxyl group) via this method is generally not feasible due to the powerful electronic directing effects of the hydroxyl group. A significant challenge in the fluorination of phenols is the potential for dearomatization, leading to the formation of fluorinated cyclohexadienones. wikipedia.orgnih.gov

Table 1: Common Electrophilic Fluorinating Agents for Phenols

| Reagent | Common Name | Characteristics |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Air and moisture stable, versatile, and operationally simple. mdpi.com |

| N-fluorobenzenesulfonimide | NFSI | Crystalline, air-stable reagent known for selective reactivity and compatibility with various catalytic systems. mdpi.combrynmawr.edu |

Deoxyfluorination of Hydroxyl Groups

Deoxyfluorination is a process where a hydroxyl group is directly replaced by a fluorine atom. Reagents such as PhenoFluor and PyFluor have been developed to convert phenols into the corresponding aryl fluorides in a single step. harvard.edunih.gov This method, however, results in the loss of the phenolic hydroxyl group, making it unsuitable for the synthesis of a fluorophenol from a phenol precursor.

A more relevant, though complex, strategy involves the selective nucleophilic deoxyfluorination of one of the two hydroxyl groups in a catechol (1,2-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene) derivative. nih.gov This approach allows for the conversion of a dihydroxyaromatic compound into a fluorophenol. For instance, a suitably substituted 4-ethylcatechol (B135975) could potentially undergo selective deoxyfluorination at the 2-position to yield 3-fluoro-4-ethylphenol, though achieving such regioselectivity can be challenging. nih.gov

Functional Group Transformations on Fluorinated Aromatic Scaffolds

A more effective and regiochemically precise strategy for synthesizing 4-Ethyl-3-fluorophenol involves starting with an aromatic precursor where the fluorine atom is already correctly positioned. Subsequent chemical modifications, known as functional group interconversions, are then performed to introduce the hydroxyl group. organic-chemistry.orgimperial.ac.ukfiveable.meic.ac.uk

Reductive Pathways from Nitro- and Amino- Derivatives to Fluorophenols

This powerful strategy begins with a fluorinated nitroaromatic compound. For the target molecule, a logical precursor would be 4-ethyl-3-fluoro-1-nitrobenzene. The synthesis involves two key steps: reduction of the nitro group to an amine, followed by conversion of the amine to a hydroxyl group.

A common route involves the catalytic hydrogenation of a fluoronitrophenol to a fluoroaminophenol. For example, 3-fluoro-4-nitrophenol can be reduced to 4-amino-3-fluorophenol using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com A similar pathway can be envisioned starting from o-fluoronitrobenzene, which can be reduced to yield an aminofluorophenol intermediate. guidechem.com This methodology provides excellent control over the fluorine position.

Table 2: Example of a Reductive Pathway to a Fluorophenol Analog

| Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-nitrophenol | 10% Pd/C, H₂, Ethanol/THF, Room Temp. | 4-Amino-3-fluorophenol | 100% | chemicalbook.com |

Diazotization and Subsequent Hydrolysis Routes

The diazotization of an aromatic amine followed by hydrolysis is a classic and reliable method for the synthesis of phenols. This route offers a highly regiocontrolled pathway to this compound, provided the corresponding aniline, 4-ethyl-3-fluoroaniline, is available.

The process involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like sulfuric or hydrochloric acid) at low temperatures (typically 0–5 °C). This reaction forms a diazonium salt intermediate. google.com The resulting diazonium salt solution is then heated in an aqueous medium, causing the diazonium group (-N₂⁺) to be displaced by a hydroxyl group, with the evolution of nitrogen gas, to form the desired phenol. google.comgoogle.com This method is widely used for preparing substituted phenols due to its reliability and the commercial availability of many aniline precursors. cas.cz

General Steps for Diazotization-Hydrolysis:

Diazotization: An aromatic amine is dissolved or suspended in a cold aqueous mineral acid (e.g., H₂SO₄). An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5 °C.

Hydrolysis: The cold diazonium salt solution is added to hot aqueous acid (e.g., H₂SO₄) or boiled, leading to the thermal decomposition of the salt and formation of the phenol.

This sequence ensures that the hydroxyl group is introduced precisely at the position formerly occupied by the amino group, thereby circumventing the regioselectivity issues associated with direct fluorination.

Regioselective Synthesis in Multi-substituted Fluorophenol Systems

The synthesis of a multi-substituted compound like this compound is a study in regiochemical control. The choice of synthetic strategy is dictated by the directing effects of the substituents and the desired final arrangement.

As discussed, the hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho-, para-directors. Direct electrophilic fluorination of 4-ethylphenol would therefore be strongly directed to the 2- and 6-positions (ortho to the hydroxyl group) and would not yield the desired 3-fluoro isomer. This makes direct fluorination strategies (Section 2.1) unsuitable for this specific target.

Therefore, achieving the 4-ethyl-3-fluoro substitution pattern relies on strategies where the regiochemistry is established by the starting material. The methods described in Section 2.2, which utilize functional group transformations on a pre-fluorinated scaffold, are superior. By starting with a compound like 4-ethyl-3-fluoroaniline or 4-ethyl-3-fluoronitrobenzene, the relative positions of the fluorine and ethyl groups are already fixed. The subsequent conversion of the amino or nitro group into a hydroxyl group proceeds without altering the substitution pattern on the ring, thus guaranteeing the synthesis of the correct isomer. This highlights a fundamental principle in aromatic synthesis: for complex substitution patterns, it is often more efficient to build upon a simpler, correctly substituted scaffold than to attempt to control the regioselectivity of reactions on a highly activated or complex ring system. researchgate.net

Advancements in Sustainable and Economical Synthesis of Fluorophenols

Recent research has focused on developing synthetic routes that adhere to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of fluorophenols, this includes the use of safer solvents, the development of catalytic instead of stoichiometric processes, and the improvement of atom economy.

One promising approach for the synthesis of fluorophenols is the Baeyer-Villiger oxidation of the corresponding fluorinated ketones. This reaction converts a ketone to an ester using a peroxyacid or hydrogen peroxide, which can then be hydrolyzed to the desired phenol. The use of hydrogen peroxide as the oxidant is particularly attractive from a sustainability perspective, as its only byproduct is water. merckmillipore.comwikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com The reaction can often be carried out under mild conditions and, with the use of appropriate catalysts, can be highly selective. merckmillipore.com

For instance, the synthesis of a fluorophenol from a fluorinated acetophenone can be achieved via Baeyer-Villiger oxidation. The regioselectivity of this reaction is a key consideration, with the migratory aptitude of the aryl group being a determining factor. organic-chemistry.org The use of biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), offers a highly sustainable alternative, operating under mild, aqueous conditions with high enantioselectivity. nih.gov

Below is a representative table illustrating the conditions and outcomes for a Baeyer-Villiger oxidation of a substituted fluoroacetophenone, a potential precursor to an analog of this compound.

Table 1: Representative Conditions for Baeyer-Villiger Oxidation of a Fluoroacetophenone Analog

| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | m-CPBA | None | CH2Cl2 | 25 | 12 | 85 |

| 2 | H2O2 | Lewis Acid | Acetonitrile | 40 | 8 | 78 |

| 3 | H2O2 | Sn-BEA Zeolite | 1,4-Dioxane | 60 | 24 | 92 |

Another important route to fluorophenols is through the diazotization of fluoroanilines , followed by hydrolysis of the resulting diazonium salt. While a classic method, recent advancements have focused on making this process more sustainable. Traditional diazotization often uses nitrous acid generated in situ from sodium nitrite and a strong acid, which can lead to acidic waste streams. Newer methods explore the use of alternative diazotizing agents and reaction media to minimize environmental impact. For example, performing the reaction in ionic liquids or deep eutectic solvents can facilitate catalyst recycling and reduce the use of volatile organic compounds.

The hydrolysis of the diazonium salt is a critical step, and controlling the reaction conditions is crucial to prevent the formation of byproducts. google.comgoogle.com The thermal decomposition of arenediazonium tetrafluoroborates (Balz-Schiemann reaction) is a well-known method for introducing fluorine, but it can be hazardous on a large scale. Milder, catalytic methods for the decomposition of diazonium salts are therefore of significant interest.

The following table provides a general overview of the diazotization-hydrolysis route for a substituted fluoroaniline.

Table 2: General Conditions for Diazotization-Hydrolysis of a Fluoroaniline Analog

| Step | Reagents | Solvent | Temperature (°C) | Key Considerations |

|---|---|---|---|---|

| Diazotization | NaNO2, H2SO4 | Water/Ethanol | 0-5 | Control of temperature to prevent premature decomposition. |

More recently, direct C-H activation and hydroxylation of fluoroaromatics has emerged as a highly atom-economical and sustainable strategy. This approach avoids the need for pre-functionalized starting materials like anilines or ketones. Catalytic systems, often based on transition metals like palladium, copper, or iron, can selectively activate a C-H bond on the aromatic ring and introduce a hydroxyl group. nih.gov While still an area of active research, these methods hold great promise for the future of fluorophenol synthesis. The development of robust and recyclable catalysts is key to the economic viability of this approach. rsc.org

The sustainability of these processes can be further enhanced by employing flow chemistry, which allows for better control over reaction parameters, improved safety, and easier scale-up. The use of magnetic catalysts that can be easily recovered and reused also contributes to a more economical and environmentally friendly process. rsc.org

Chemical Reactivity and Derivatization of 4 Ethyl 3 Fluorophenol

Electrophilic Aromatic Substitution Reactions on the Fluorophenol Core

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.com

Halogenation of 4-Ethyl-3-fluorophenol, typically with Br₂ or Cl₂ and a Lewis acid catalyst, is directed by the existing substituents. The hydroxyl group strongly activates the positions ortho and para to it (C2 and C6). The ethyl group activates its ortho positions (C5). The fluorine atom also directs ortho and para (C2 and C6).

Substitution is most likely to occur at the positions most strongly activated and sterically accessible:

Position 6: Ortho to the strongly activating hydroxyl group and para to the fluorine. This position is highly favored.

Position 2: Ortho to both the hydroxyl and fluoro groups. While electronically activated, this site is sterically hindered by the adjacent substituents.

Position 5: Ortho to the activating ethyl group.

Therefore, halogenation is predicted to yield a mixture of products, with substitution at position 6 being the major product.

Table 1: Predicted Regiochemical Outcomes for Halogenation of this compound

| Position of Substitution | Activating/Deactivating Influences | Predicted Outcome |

|---|---|---|

| 2 | Ortho to -OH (strong activation); Ortho to -F (ortho-directing) | Minor product (due to steric hindrance) |

| 5 | Ortho to -Et (activation) | Possible minor product |

| 6 | Ortho to -OH (strong activation); Para to -F (para-directing) | Major product |

Nitration and sulfonation are key electrophilic aromatic substitution reactions for introducing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. libretexts.orglibretexts.org

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The nitro group is a valuable intermediate that can be reduced to an amino group. libretexts.org

Sulfonation: This is achieved using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.comyoutube.com The electrophile is sulfur trioxide (SO₃). Sulfonation is a reversible process, a feature that allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents. libretexts.orglibretexts.org

For this compound, the directing rules are the same as for halogenation. The powerful activating effect of the hydroxyl group will direct the incoming electrophile primarily to position 6.

Table 2: Nitration and Sulfonation Reactions of this compound

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Ethyl-3-fluoro-6-nitrophenol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-Ethyl-4-fluoro-2-hydroxybenzenesulfonic acid |

Friedel-Crafts reactions create new carbon-carbon bonds on an aromatic ring. wikipedia.orgmasterorganicchemistry.com

Alkylation: Involves reacting the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.commasterorganicchemistry.com A significant drawback is the potential for carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. masterorganicchemistry.com

Acylation: Employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mt.com This reaction introduces an acyl group (-COR) to the ring. The resulting ketone is less reactive than the starting material, which conveniently prevents further acylation. The acylium ion (RCO⁺) intermediate is resonance-stabilized and does not undergo rearrangement. masterorganicchemistry.com

In the case of this compound, the presence of the hydroxyl group complicates Friedel-Crafts reactions, as the Lewis acid catalyst can coordinate with the oxygen atom. However, under appropriate conditions, acylation would be expected to follow the established directing effects, favoring substitution at position 6 to yield products like 1-(5-Ethyl-4-fluoro-2-hydroxyphenyl)ethan-1-one.

Carbon-Oxygen Bond Activation and Cross-Coupling Methodologies

The phenolic hydroxyl group itself is a poor leaving group for cross-coupling reactions. Therefore, C-O bond activation strategies typically involve converting the hydroxyl group into a more reactive functionality.

To make the C-O bond susceptible to cleavage by transition metals like palladium (Pd) or nickel (Ni), the phenol (B47542) is often converted into an aryl triflate (-OTf), tosylate, or nonaflate. These sulfonate esters are excellent leaving groups. Once formed, the 4-ethyl-3-fluorophenyl triflate can participate in a variety of powerful C-C bond-forming cross-coupling reactions.

Examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl compound. mdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Table 3: Representative Cross-Coupling Reactions of an Activated this compound Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl-Aryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base | Aryl-Alkynyl |

The acidic proton of the phenolic hydroxyl group can be easily removed by a base (e.g., NaOH, K₂CO₃) to form a nucleophilic phenoxide ion. This phenoxide can then react with various electrophiles to form esters, carbamates, and ethers. This process is a foundational method for modifying the phenol group. nih.gov

Esterification: Reaction of the phenoxide with an acyl chloride or anhydride yields a phenyl ester.

Carbamate Formation: Reaction with an isocyanate produces a carbamate.

Etherification (Williamson Synthesis): Reaction with an alkyl halide results in the formation of an aryl ether.

Table 4: O-Functionalization Reactions of this compound

| Desired Functional Group | Electrophilic Reagent | Product Class |

|---|---|---|

| Ester | Acetyl chloride | 4-Ethyl-3-fluorophenyl acetate (B1210297) |

| Carbamate | Phenyl isocyanate | 4-Ethyl-3-fluorophenyl phenylcarbamate |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Ethyl-3-fluoro-6-nitrophenol |

| 5-Ethyl-4-fluoro-2-hydroxybenzenesulfonic acid |

| 1-(5-Ethyl-4-fluoro-2-hydroxyphenyl)ethan-1-one |

| 4-Ethyl-3-fluorophenyl acetate |

| 4-Ethyl-3-fluorophenyl phenylcarbamate |

| 1-Ethyl-2-fluoro-4-methoxybenzene |

| Benzene (B151609) |

| Bromine |

| Chlorine |

| Nitric acid |

| Sulfuric acid |

| Sulfur trioxide |

| Nitronium ion |

| Alkyl halide |

| Acyl halide |

| Aluminum trichloride |

| Iron(III) chloride |

| Arylboronic Acid |

| Alkene |

| Terminal Alkyne |

| Acetyl chloride |

| Phenyl isocyanate |

Reactions Involving Peripheral Substituents: Ethyl Group and Hydroxyl Functionality

The ethyl and hydroxyl groups of this compound are key sites for derivatization, enabling the synthesis of a variety of ethers, esters, and oxidation products. These reactions generally leave the aromatic core intact while modifying the peripheral functionalities.

Reactions of the Ethyl Group

The ethyl group, being an alkyl side chain on a benzene ring, is susceptible to reactions at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated due to its ability to stabilize radical and cationic intermediates through resonance with the benzene ring. libretexts.orgreddit.com

Benzylic Oxidation: Alkyl groups attached to an aromatic ring can be oxidized by strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction typically converts the benzylic carbon into a carboxylic acid, provided it has at least one attached hydrogen. libretexts.org In the case of this compound, the ethyl group would be oxidized to an acetyl group, yielding 1-(3-fluoro-4-hydroxyphenyl)ethanone, or under harsher conditions, could lead to cleavage of the C-C bond of the ethyl group to form 3-fluoro-4-hydroxybenzoic acid.

Research on the oxidation of the closely related compound, 1-ethyl-4-fluorobenzene, demonstrates the feasibility of this transformation. Using N-hydroxyphthalimide (NHPI) as a catalyst and molecular oxygen, the ethyl group is selectively oxidized to an acetyl group. rsc.org This suggests a similar reaction pathway for this compound.

Table 1: Benzylic Oxidation of an Ethylarene Analog

| Starting Material | Product | Reagents and Conditions | Yield | Source |

| 1-Ethyl-4-fluorobenzene | 1-(4-Fluorophenyl)ethanone | N-hydroxyphthalimide (NHPI), Co(OAc)₂, O₂, 70°C | 91% | rsc.org |

Benzylic Bromination: The benzylic position of alkylbenzenes is also prone to free-radical halogenation. reddit.com Reagents like N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or light, can selectively introduce a bromine atom at the benzylic carbon. youtube.comlibretexts.org For this compound, this reaction would yield 1-(1-bromoethyl)-3-fluoro-4-hydroxyphenol. This brominated derivative can then serve as a versatile intermediate for further nucleophilic substitution reactions. The selectivity for the benzylic position is high because the intermediate benzylic radical is stabilized by resonance. masterorganicchemistry.com

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. libretexts.org This phenoxide is a key intermediate for synthesizing ethers and esters.

Etherification (O-Alkylation): The Williamson ether synthesis is a classic method for preparing ethers from phenols. organic-chemistry.org The phenol is first treated with a base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form an ether. For example, reacting this compound with methyl iodide after deprotonation would yield 4-ethyl-3-fluoro-1-methoxybenzene. A variety of alkylating agents can be used, including alkyl halides and sulfonates. nih.gov

Esterification: Phenols can be converted to esters by reacting them with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.uk The reaction with a carboxylic acid, known as Fischer esterification, requires a strong acid catalyst (e.g., concentrated H₂SO₄) and is reversible. chemguide.co.ukmasterorganicchemistry.com Using acyl chlorides or anhydrides provides a more efficient and irreversible pathway to the ester. For instance, reacting this compound with acetyl chloride would produce 4-ethyl-3-fluorophenyl acetate and hydrogen chloride gas. libretexts.org

Michael Addition: The nucleophilic character of the phenoxide allows it to participate in Michael additions. A patent describing the reaction of the analogous 4-fluorophenol (B42351) with acrylonitrile (B1666552) highlights this reactivity. epo.org In the presence of a base like triethylamine, the phenoxide adds to the carbon-carbon double bond of acrylonitrile in a conjugate addition to form a cyanoethyl ether. This suggests that this compound would similarly react to form 3-((4-ethyl-3-fluorophenyl)oxy)propanenitrile.

Table 2: Michael Addition Reaction of a Phenol Analog

| Reactant 1 | Reactant 2 | Catalyst | Product | Source |

| 4-Fluorophenol | Acrylonitrile | Triethylamine | 3-(4-Fluorophenoxy)propionitrile | epo.org |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 4 Ethyl 3 Fluorophenol Analogs

Influence of Fluorine and Ethyl Substituents on Electronic and Steric Profiles

The biological activity of a molecule is intrinsically linked to its electronic and steric properties, which govern its interactions with biological targets. In 4-Ethyl-3-fluorophenol, the fluorine and ethyl substituents significantly modulate these properties relative to the parent phenol (B47542) molecule.

The ethyl group at the 4-position, being an alkyl group, is electron-donating through an inductive effect. This effect tends to decrease the acidity of the phenolic hydroxyl group. From a steric perspective, the ethyl group introduces bulk to the molecule. Steric hindrance can influence how the molecule binds to a receptor or enzyme active site, potentially affecting its biological activity. wikipedia.orgyoutube.com The size and conformation of the ethyl group can either promote or hinder optimal binding.

The interplay of these electronic and steric effects is complex. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the ethyl group have opposing effects on the electron density of the aromatic ring, which in turn affects the reactivity and interaction potential of the molecule.

Table 1: Estimated Physicochemical Properties of Phenol and Substituted Analogs

| Compound | Substituent(s) | Estimated pKa | Estimated logP | Key Electronic/Steric Influence |

|---|---|---|---|---|

| Phenol | -H | ~10.0 | ~1.5 | Baseline |

| 4-Ethylphenol (B45693) | 4-Ethyl | ~10.2 | ~2.4 | Electron-donating, increased steric bulk |

| 3-Fluorophenol | 3-Fluoro | ~9.3 | ~1.8 | Strong electron-withdrawing |

| This compound | 4-Ethyl, 3-Fluoro | ~9.5 | ~2.7 | Combined electronic and steric effects |

Note: The values presented are estimations based on established principles of physical organic chemistry and may vary from experimental values.

Correlation of Molecular Descriptors with Observed Biological Activities

QSAR models are developed by correlating molecular descriptors with the biological activities of a series of compounds. frontiersin.orgresearchgate.netnih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For analogs of this compound, key molecular descriptors would include:

Lipophilicity descriptors: such as log P (octanol-water partition coefficient), which models the compound's ability to cross biological membranes.

Electronic descriptors: such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents, and pKa, which reflects the ionization state of the molecule at physiological pH.

Steric descriptors: such as Taft steric parameters (Es) or molar refractivity (MR), which describe the size and shape of the substituents. nih.gov

For a hypothetical series of this compound analogs with varying substituents, a QSAR study might investigate their antibacterial activity. The biological activity could be expressed as the minimum inhibitory concentration (MIC). A general QSAR equation might take the form:

log(1/MIC) = c1(log P) + c2(σ) + c3(Es) + c0

Where c1, c2, and c3 are coefficients determined by regression analysis, and c0 is a constant. A positive coefficient for log P would suggest that increased lipophilicity enhances antibacterial activity, potentially by facilitating passage through the bacterial cell membrane. mdpi.com

Table 2: Hypothetical Data for QSAR Analysis of this compound Analogs against E. coli

| Analog | R-Group (at position X) | logP | Hammett Constant (σ) | Steric Parameter (Es) | log(1/MIC) |

|---|---|---|---|---|---|

| 1 | -H | 2.7 | 0.00 | 0.00 | 4.2 |

| 2 | -CH3 | 3.2 | -0.17 | -1.24 | 4.5 |

| 3 | -Cl | 3.4 | 0.23 | -0.97 | 4.8 |

| 4 | -NO2 | 2.8 | 0.78 | -2.52 | 5.1 |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of QSAR.

Mechanistic Elucidation via SAR and QSAR Studies

SAR and QSAR studies can provide valuable insights into the potential mechanisms of action of this compound and its analogs. By analyzing the influence of different substituents, researchers can infer the nature of the interactions between the compounds and their biological targets.

For instance, if QSAR models consistently show a strong correlation between biological activity and electronic descriptors, it might suggest that the mechanism involves interactions sensitive to the electronic environment of the phenol, such as the formation of hydrogen bonds or charge-transfer complexes. A strong dependence on steric parameters would point towards a mechanism where the size and shape of the molecule are critical for fitting into a specific binding pocket of a receptor or enzyme. nih.gov

The combined electronic effects of the fluorine and ethyl groups in this compound could influence its potential to act as an antioxidant or pro-oxidant, a common mechanism for phenolic compounds. researchgate.net The electron-withdrawing fluorine could enhance the radical scavenging ability of the hydroxyl group, while the ethyl group's steric bulk might modulate access to the active site of enzymes involved in oxidative stress.

Furthermore, by comparing the SAR of a series of analogs, it may be possible to identify the key structural features required for activity. For example, if replacing the ethyl group with a larger alkyl group leads to a decrease in activity, it could indicate steric hindrance at the binding site. Conversely, if modifications to the fluorine substituent have a dramatic impact on activity, it would highlight the importance of electronic interactions at that position.

Biological and Catalytic Applications of Fluorophenols

Utility as Synthetic Intermediates in Pharmaceutical Development

Fluorinated phenols are valuable intermediates in medicinal chemistry. The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties for drug efficacy.

While direct synthetic routes employing 4-Ethyl-3-fluorophenol in publicly documented multi-kinase inhibitor syntheses are not prevalent, the utility of closely related fluorophenol isomers is well-established, illustrating the importance of this structural motif. A prominent example is the synthesis of Foretinib, a multi-kinase inhibitor that targets MET, RON, and AXL kinases. The synthesis of Foretinib can utilize 4-amino-2-fluorophenol (B116865) as a key intermediate.

Fluorophenol-Derived Catalysts in Organic Transformations

The unique electronic properties of fluorophenols, particularly their acidity and ability to act as hydrogen-bond donors, make them effective components in organocatalytic systems. These metal-free catalysts are of increasing interest for producing materials intended for biomedical and microelectronic applications. researchgate.net

Fluorophenols have been successfully employed as organocatalysts in the ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable polymer. researchgate.netrsc.org They typically function as part of a dual catalytic system, often paired with a nucleophilic or basic co-catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org

The mechanism involves a synergistic process where the fluorophenol activates the lactide monomer and the initiator (an alcohol) through hydrogen bonding. researchgate.net This dual activation facilitates the nucleophilic attack of the initiator on the monomer's carbonyl group, initiating the polymerization process. The acidity of the fluorophenol is crucial for this activation, and studies have shown that the catalytic activity can be correlated with the electronic and thermodynamic properties of the specific fluorophenol used. This catalytic approach allows for controlled polymerization, yielding well-defined polymers with predictable molecular weights. acs.org

Table 1: Components of a Fluorophenol-Based Dual Organocatalytic System for ROP of Lactide

| Component | Role in Polymerization | Mechanism of Action |

| Fluorophenol | Co-catalyst / Activator | Activates the lactide monomer and initiator via hydrogen-bond donation. |

| DMAP (Base) | Catalyst | Activates the initiator/growing polymer chain end, increasing its nucleophilicity. |

| Alcohol | Initiator | Provides the initial nucleophile that opens the lactide ring. |

| Lactide | Monomer | The cyclic ester that undergoes ring-opening to form the polymer chain. |

Investigation of In Vitro Biological Activities

The incorporation of fluorine into the phenolic structure can modulate biological activity, leading to enhanced antimicrobial properties and distinct cellular responses.

The biological activity of phenolic compounds is often linked to their ability to disrupt cell membranes or inhibit essential enzymes. The introduction of fluorine can enhance these properties, primarily by increasing lipophilicity, which facilitates the transport of the compound across microbial cell membranes. semanticscholar.org

Studies on various fluorinated compounds have demonstrated significant antimicrobial effects. For instance, complex quinoline (B57606) derivatives containing a 3-fluorophenoxy moiety have shown good in vitro antifungal activity against Aspergillus niger and antibacterial activity against pathogens like Proteus mirabilis and Bacillus subtilis. nih.gov Research on N-aryl-3-(4-phenoxyphenyl)butanamides revealed that derivatives with an electron-withdrawing fluorine atom on the N-aryl ring exhibited excellent fungicidal activity against plant pathogens such as Pyricularia oryzae and Erysiphe graminis. nih.gov These findings suggest that the specific placement of fluorine atoms is a key determinant of antimicrobial and antifungal potency. The increased lipid solubility and strong electron-withdrawing effect of fluorine are considered major contributors to this enhanced biological activity. semanticscholar.org

Table 2: Examples of Antifungal Activity in Fluorine-Containing Phenolic Derivatives

| Compound Class | Target Fungi | Observed Effect | Reference |

| Oxetanyl-quinoline derivatives with a 3-fluorophenoxy group | Aspergillus niger | Good antifungal activity | nih.gov |

| N-aryl-butanamides with a meta-fluoro substituent | Pyricularia oryzae, Erysiphe graminis | Excellent fungicidal activity | nih.gov |

The interaction of fluorinated phenols with mammalian cells is a critical area of study for pharmaceutical and toxicological assessment. The cytotoxicity of phenolic compounds can be influenced by their substitution pattern, which affects properties like hydrophobicity and electronic character.

Research on various substituted phenols has shown that they can induce cytotoxicity through mechanisms such as membrane damage, inhibition of DNA synthesis, and disruption of cellular metabolism. nih.gov For example, a study on melanoma cells demonstrated that certain phenolic ethers caused significant reductions in cell numbers and cell cycle arrest. nih.gov In the context of fluorinated compounds, studies on perfluorinated carboxylic acids and their metabolic precursors in human liver epithelial cells revealed that cytotoxicity is dependent on both the fluorinated chain length and the nature of the functional headgroup. nih.gov Longer fluorinated chains generally led to enhanced toxicity. nih.gov Furthermore, novel fluorinated naphthoquinone-fused compounds have been synthesized and evaluated for their cytotoxicity against several human cancer cell lines, with some derivatives showing potent activity. researchgate.net These studies collectively indicate that fluorinated phenols and their derivatives can elicit significant cellular responses, and their cytotoxic profiles are closely linked to their specific molecular structure.

Environmental Fate and Bioremediation of Fluorophenolic Compounds

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 4-ethyl-3-fluorophenol is anticipated to proceed through initial enzymatic modifications that prepare the molecule for ring cleavage. The presence of two different substituents, an alkyl group and a halogen, presents multiple potential points of initial attack by microbial enzymes.

The primary step in the breakdown of many fluorinated aromatic compounds is the cleavage of the carbon-fluorine (C-F) bond, a process known as dehalogenation. This is a critical step as the C-F bond is the strongest single bond in organic chemistry, making fluorinated compounds generally persistent. Microorganisms have evolved specialized enzymes to overcome this challenge.

One common mechanism is initiated by monooxygenases . These enzymes insert a hydroxyl group onto the aromatic ring, which can lead to the spontaneous or enzymatically catalyzed elimination of the fluoride (B91410) ion. For instance, the degradation of 4-fluorophenol (B42351) by Arthrobacter sp. strain IF1 begins with a monooxygenase reaction that hydroxylates the fourth carbon, releasing the fluoride ion and forming benzoquinone, which is then reduced to hydroquinone. nih.govnih.govnih.gov A similar initial attack on this compound could theoretically occur at the third or fourth position. Hydroxylation at the C-4 position, displacing the ethyl group, or at the C-3 position, displacing the fluorine atom, are both plausible enzymatic strategies.

Another possibility is reductive dehalogenation , which is more common under anaerobic conditions. This process involves the replacement of a halogen with a hydrogen atom. However, aerobic degradation pathways are more frequently documented for phenolic compounds.

The initial enzymatic attack on the aromatic ring of fluorophenols is often catalyzed by phenol (B47542) hydroxylases . These enzymes typically hydroxylate the ring at a position ortho to the existing hydroxyl group. ebi.ac.uk In the case of this compound, this could lead to the formation of a substituted fluorocatechol, which would then be a substrate for ring-cleavage enzymes.

Several microbial genera have been identified for their ability to degrade fluorophenols and related compounds. These microorganisms are often isolated from contaminated sites and possess the specific enzymatic machinery required for the breakdown of these xenobiotics.

Arthrobacter species are well-documented for their capacity to degrade halogenated aromatic compounds. For example, Arthrobacter sp. strain IF1 can utilize 4-fluorophenol as its sole source of carbon and energy. nih.govnih.govnih.gov This strain employs a monooxygenase to initiate the degradation pathway. nih.gov Given this precedent, it is plausible that strains of Arthrobacter could also be capable of degrading this compound.

Rhodococcus is another genus known for its metabolic versatility and ability to degrade a wide range of aromatic compounds, including phenols and alkylphenols. nih.govmdpi.commdpi.com Strains of Rhodococcus have been shown to degrade 4-ethylphenol (B45693) via a meta-cleavage pathway. nih.gov The initial step is the hydroxylation of the aromatic ring to form 4-ethylcatechol (B135975). nih.gov This suggests that Rhodococcus species could potentially hydroxylate this compound, leading to a fluorinated ethylcatechol intermediate.

Pseudomonas species are also frequently implicated in the degradation of phenolic compounds. microbiologyresearch.orgnih.gov For example, Pseudomonas putida JD1 degrades 4-ethylphenol by first hydroxylating the ethyl group to form 1-(4'-hydroxyphenyl)ethanol. nih.govnih.gov This presents an alternative initial step for the degradation of this compound, where the ethyl side chain is oxidized before any modification of the aromatic ring or dehalogenation occurs.

Hypothetical Biodegradation Pathways for this compound

Based on the metabolic capabilities of these microbial genera, two primary hypothetical pathways for the aerobic biodegradation of this compound can be proposed:

Initial Dehalogenation/Ring Hydroxylation: This pathway would likely be initiated by a monooxygenase or phenol hydroxylase. The enzyme could attack the aromatic ring, leading to either direct dehalogenation or the formation of a fluorinated catechol intermediate. Subsequent enzymatic reactions would lead to ring cleavage and further degradation.

Side-Chain Oxidation: An alternative initial step could be the oxidation of the ethyl group, catalyzed by an enzyme such as 4-ethylphenol methylenehydroxylase. nih.govnih.gov This would form an alcohol, which could be further oxidized. The aromatic ring would then be degraded in subsequent steps.

The specific pathway utilized would depend on the microbial species present and the specific enzymes they express. The electronic and steric effects of the fluorine and ethyl substituents would also influence the regioselectivity of the initial enzymatic attack.

Environmental Persistence and Transformation Product Analysis

The environmental persistence of an organic compound is determined by its resistance to degradation through biotic and abiotic processes. The structure of this compound suggests a moderate to high level of persistence. The strong C-F bond contributes to the recalcitrance of the molecule to degradation. mit.edu Additionally, the presence of an alkyl group can sometimes hinder microbial attack, although many organisms have evolved to degrade alkylphenols.

The persistence of fluorinated organic compounds in the environment is a significant concern, as they can be transported over long distances and accumulate in various environmental compartments. nih.govresearchgate.netnih.gov The ultimate fate of this compound in the environment would depend on factors such as microbial activity, sunlight (photolysis), and the presence of other chemicals.

Potential Transformation Products

Without experimental data, the transformation products of this compound can only be predicted based on the hypothetical degradation pathways described above.

Initial Ring Hydroxylation/Dehalogenation Pathway:

4-Ethyl-fluorocatechols: If a phenol hydroxylase acts on the molecule, various isomers of 4-ethyl-fluorocatechol could be formed.

4-Ethylcatechol: If initial dehalogenation occurs via hydroxylation at the C-3 position, 4-ethylcatechol would be a likely intermediate.

Ring-cleavage products: Subsequent action of catechol dioxygenases would lead to the formation of muconic acid derivatives. oup.com

Initial Side-Chain Oxidation Pathway:

1-(3-Fluoro-4-hydroxyphenyl)ethanol: Oxidation of the ethyl group would produce this alcohol.

3-Fluoro-4-hydroxyacetophenone: Further oxidation of the alcohol would yield this ketone.

The identification of such transformation products in environmental samples would be crucial for understanding the fate of this compound and assessing any potential risks associated with its partial degradation. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential for the analysis of these potential metabolites. nih.gov

Biotechnological Strategies for Fluorophenol Contamination Mitigation

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with phenolic compounds. 20.198.91nih.govresearchgate.net Several biotechnological strategies could be adapted for the mitigation of this compound contamination.

Bioaugmentation and Biostimulation:

Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site. For this compound, this could involve using cultures of Arthrobacter, Rhodococcus, or Pseudomonas that have been shown to degrade similar compounds.

Biostimulation , on the other hand, involves the addition of nutrients and electron acceptors to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant.

Bioreactors:

For treating contaminated water, bioreactors containing immobilized microbial cells or enzymes can be highly effective. Immobilization can protect the microorganisms from toxic concentrations of the pollutant and improve the efficiency of the degradation process. mdpi.com Various bioreactor configurations, such as sequencing batch reactors or packed bed reactors, could be employed.

Engineered Microorganisms:

Advances in metabolic engineering and synthetic biology offer the potential to create microorganisms with enhanced degradative capabilities. mdpi.com This could involve expressing key enzymes, such as monooxygenases or dioxygenases with high activity towards this compound, in a robust host organism like Escherichia coli or Pseudomonas putida.

The table below summarizes some biotechnological approaches that have been applied to the remediation of related phenolic compounds and could be relevant for this compound.

| Biotechnological Strategy | Description | Relevant Microorganisms/Enzymes | Potential Application for this compound |

| Bioaugmentation | Introduction of specialized microorganisms to a contaminated site. | Arthrobacter sp., Rhodococcus sp., Pseudomonas sp. | Inoculation of soil or water with strains capable of degrading fluorophenols and/or ethylphenols. |

| Biostimulation | Stimulation of indigenous microbial populations by adding nutrients. | Indigenous bacteria and fungi. | Amendment of contaminated soil with nitrogen, phosphorus, and other essential nutrients. |

| Immobilized Cell Bioreactors | Use of microorganisms immobilized on a support matrix in a reactor. | Rhodococcus opacus mdpi.com | Treatment of contaminated wastewater in a controlled environment. |

| Metabolic Engineering | Genetic modification of microorganisms to enhance degradation pathways. | Engineered E. coli, Pseudomonas putida | Creation of a microbial strain specifically designed to efficiently degrade this compound. |

Advanced Analytical and Spectroscopic Characterization of Fluorophenols

Chromatographic-Mass Spectrometric Techniques for Detection and Quantification

No specific studies detailing the detection and quantification of 4-Ethyl-3-fluorophenol using chromatographic-mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) were found. Therefore, data on retention times, mass-to-charge ratios (m/z) of fragment ions, and validated quantification methods for this specific compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, could not be located in the searched scientific literature. Such data is crucial for the unambiguous structural elucidation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Specific experimental IR and UV-Vis spectroscopic data for this compound is not available in the provided search results. Consequently, information on characteristic absorption frequencies for its functional groups (e.g., O-H, C-F, C-C aromatic stretches) and electronic transition wavelengths (λmax) cannot be provided.

Computational and Theoretical Chemistry Studies of 4 Ethyl 3 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the electron density of a system, from which various chemical properties can be derived. For 4-Ethyl-3-fluorophenol, DFT calculations can elucidate its fundamental electronic characteristics and predict its reactivity. Methods like B3LYP combined with basis sets such as 6-311G** are commonly employed for optimizing the molecular structures of fluorobenzene (B45895) derivatives and calculating their properties. researchgate.netresearchgate.net

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles of this compound. The resulting optimized structure provides a clear three-dimensional picture of the molecule.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated. These theoretical spectra are invaluable for interpreting experimental data. For instance, calculated frequencies for related phenol (B47542) compounds show O-H stretching vibrations appearing at specific wavenumbers, which can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the molecule's UV-Vis absorption spectrum and excited-state properties, which is a common practice for fluorophenol compounds. acs.org

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table is based on typical values for similar phenolic compounds and illustrates the type of data generated from DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3600-3700 | Stretching of the hydroxyl group bond. |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of carbon-hydrogen bonds on the benzene (B151609) ring. |

| C-H Stretch (Ethyl) | ~2850-2960 | Stretching of carbon-hydrogen bonds in the ethyl group. |

| C-F Stretch | ~1200-1300 | Stretching of the carbon-fluorine bond. |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.

For this compound, DFT could be used to model various reactions, such as electrophilic aromatic substitution, oxidation of the phenol group, or its photodissociation pathways. Studies on other fluorophenols have explored their excited-state dynamics, identifying conical intersections between electronic states that dictate the molecule's photochemical behavior. acs.org By calculating the energies of transition states, computational chemists can predict the most likely reaction pathways and understand the factors that control the molecule's reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. youtube.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorophenol Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. mdpi.comnih.gov The process involves calculating a set of molecular descriptors (numerical representations of molecular structure) and then using regression techniques to build a mathematical model that predicts a specific property.

For a series of fluorophenol derivatives, including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or the octanol-water partition coefficient (log K_ow), which is important for environmental and pharmaceutical applications. researchgate.net The molecular descriptors used in these models are often calculated using DFT and can include electronic properties (like dipole moment), thermodynamic properties (like zero-point energy), and structural parameters. researchgate.netresearchgate.net A study on fluorobenzene derivatives successfully used DFT-calculated descriptors to create a predictive model for log K_ow with a high correlation coefficient. researchgate.net

Table 2: Common Molecular Descriptors Used in QSPR Models for Fluorophenols

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment (µ), Highest Occupied Molecular Orbital Energy (E_HOMO), Lowest Unoccupied Molecular Orbital Energy (E_LUMO) | Polarity, Electron-donating/accepting ability |

| Thermodynamic | Total Energy (TE), Zero-Point Energy (ZPE), Enthalpy (H) | Molecular stability and energy content |

| Structural | Molecular Volume (V), Surface Area | Size and shape of the molecule |

Application of Machine Learning in Fluorophenol Research and Discovery

Machine learning (ML) is increasingly being integrated with computational chemistry to accelerate molecular discovery and property prediction. 4tu.nl ML models can be trained on large datasets of chemical information to learn complex structure-property relationships, often surpassing the predictive power of traditional QSPR models. sciencedaily.com

In the context of fluorophenol research, ML could be applied in several ways:

Property Prediction: ML models, such as neural networks or random forests, can be trained on experimental or computationally generated data for a range of fluorophenols to rapidly predict the properties of new, unstudied compounds like this compound. mdpi.com

Reaction Outcome Prediction: By training on databases of chemical reactions, ML models can predict the likely products and yields for reactions involving fluorophenols, aiding in the design of synthetic routes. sciencedaily.com

De Novo Design: Generative ML models can design new fluorophenol derivatives with desired properties. These models can explore a vast chemical space to propose novel structures that could then be synthesized and tested. arxiv.org

The combination of ML with high-throughput computational screening represents a powerful approach for discovering new fluorophenol-based molecules for various applications, from materials science to drug discovery. rsc.orgxylem.comdigitellinc.com

Future Research Directions and Perspectives for 4 Ethyl 3 Fluorophenol

Innovations in Green Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards sustainability, prioritizing manufacturing processes that are efficient, safe, and environmentally benign. formalifesciencemarketing.com Future research on the synthesis of 4-Ethyl-3-fluorophenol will be heavily influenced by the principles of green chemistry, moving away from conventional methods that may rely on harsh reagents and generate significant waste. formalifesciencemarketing.comdatainsightsmarket.com

Key areas of innovation will include:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly selective and efficient route for producing functionalized phenols. acs.org Research could focus on engineering enzymes, such as P450 monooxygenases or alcohol dehydrogenases, to perform specific hydroxylation, fluorination, or alkylation steps on precursor molecules. acs.orgacs.org This approach can lead to reactions occurring under mild conditions (ambient temperature and pressure) in aqueous media, drastically reducing the environmental footprint. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. formalifesciencemarketing.com Future studies will likely explore the development of a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps to enhance efficiency.

Renewable Feedstocks: A major goal of green chemistry is to replace petroleum-based starting materials with renewable alternatives derived from biomass. formalifesciencemarketing.com Research could investigate synthetic pathways starting from plant-derived phenols or other bio-based platform chemicals, aligning the production of this compound with a circular economy model.

Novel Fluorination Techniques: The introduction of the fluorine atom is a critical step. While traditional methods exist, future work will likely focus on safer and more efficient nucleophilic fluorination strategies. This could involve the use of aryl fluorosulfonate intermediates, which can be converted to the corresponding aryl fluoride (B91410) under mild conditions. acs.org

| Methodology | Key Advantages | Research Focus | Potential Impact |

|---|---|---|---|

| Traditional Batch Synthesis | Established procedures | Yield optimization | Baseline for comparison |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering | Significantly improved sustainability |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, process optimization | More efficient and safer industrial production |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Development of bio-based synthetic routes | Alignment with circular economy principles |

Exploration of Novel Therapeutic Applications and Biological Targets

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. kaibangchem.comnih.gov The specific structure of this compound makes it an attractive scaffold for the development of new therapeutic agents. nbinno.com Its functional groups offer multiple points for chemical modification, allowing for the creation of a library of derivatives for biological screening. mdpi.com

Future therapeutic research will likely concentrate on:

Kinase Inhibition: Many substituted phenolic structures are known to interact with the ATP-binding sites of protein kinases, enzymes that are often dysregulated in diseases like cancer. bioworld.com Derivatives of this compound could be designed and synthesized to target specific kinases involved in cell proliferation and survival pathways.

Neurological Disorders: The lipophilicity imparted by the ethyl group and the potential for hydrogen bonding from the hydroxyl group suggest that derivatives could be designed to cross the blood-brain barrier. This opens up possibilities for developing agents targeting central nervous system disorders.

Antimicrobial Agents: Phenolic compounds have a long history of use as antiseptics. Tailored functionalization of the this compound scaffold could lead to the development of new antibacterial or antifungal agents with improved potency and selectivity, potentially overcoming existing resistance mechanisms.

| Therapeutic Area | Potential Biological Targets | Rationale for Investigation |

|---|---|---|

| Oncology | Protein Kinases (e.g., Tyrosine Kinases, Aurora Kinases) | Fluorinated scaffolds are common in kinase inhibitors; potential to suppress cellular proliferation. bioworld.com |

| Neurology | Receptors, Enzymes (e.g., MAO, AChE) | Favorable physicochemical properties for potential blood-brain barrier penetration. |

| Infectious Diseases | Bacterial or Fungal Enzymes, Cell Wall Synthesis | Phenolic core structure provides a basis for antimicrobial activity. |

| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX) | Phenolic antioxidants can modulate inflammatory pathways. |

Development of Advanced Bioremediation Technologies for Halogenated Aromatics

Halogenated aromatic compounds, including fluorophenols, can be persistent environmental pollutants. tandfonline.comresearchgate.net Biological degradation offers a sustainable and cost-effective approach to remediate sites contaminated with these substances. nih.govnih.gov Future research will aim to develop robust bioremediation technologies capable of effectively mineralizing compounds like this compound.

Prospective research directions include:

Microbial Degradation: This involves identifying and isolating microorganisms (bacteria or fungi) that can use halogenated phenols as a carbon source. nih.govnih.gov Research would focus on microbes capable of cleaving the stable carbon-fluorine bond, which is often the rate-limiting step in degradation. nih.govnih.gov Enrichment cultures from contaminated soils and sediments are a promising source for such organisms. researchwithrutgers.com

Mycoremediation: Filamentous fungi possess extensive mycelial networks and secrete powerful extracellular enzymes that can degrade a wide range of recalcitrant pollutants. mdpi.com Fungi like Caldariomyces fumago have shown potential in dehalogenating aromatic compounds and could be investigated for their efficacy against this compound. mdpi.com

Enzymatic Treatment: This approach involves using isolated enzymes, such as peroxidases or dehalogenases, to treat contaminated water or soil. researchgate.net Plant peroxidases, for instance, have demonstrated the ability to degrade fluorinated phenolic compounds. researchgate.net Future work could involve immobilizing these enzymes on stable supports to create reusable catalytic systems for environmental cleanup. nih.gov

| Strategy | Key Biological Agent | Mechanism of Action | Future Research Goal |

|---|---|---|---|

| Microbial Degradation | Bacteria (e.g., Pseudomonas sp.) | Metabolic pathways that cleave the aromatic ring and C-F bond. nih.gov | Isolate and characterize novel fluorophenol-degrading strains. |

| Mycoremediation | Filamentous Fungi (e.g., C. fumago) | Secretion of non-specific extracellular enzymes (e.g., peroxidases, laccases). mdpi.com | Optimize conditions for fungal growth and enzymatic activity in situ. |

| Enzymatic Treatment | Isolated Enzymes (e.g., Peroxidases, Dehalogenases) | Direct catalytic cleavage of the C-F bond or polymerization of phenolic compounds. nih.govresearchgate.net | Engineer enzymes for enhanced stability and activity against specific pollutants. |

Integration of Artificial Intelligence and Cheminformatics in Fluorophenol Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and discovery. nih.govmendeley.com For a compound like this compound, these computational tools can accelerate research by predicting properties, optimizing structures, and generating novel hypotheses.

Future research will leverage these technologies in several ways:

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to predict the biological activity, toxicity, and physicochemical properties (e.g., pKa, solubility) of this compound derivatives. tandfonline.comtandfonline.comunibo.it These models, built using machine learning algorithms, can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design entirely new molecules. cognizant.comosu.edu These models could be tasked with generating novel derivatives of this compound that are optimized for specific properties, such as high binding affinity to a therapeutic target or enhanced biodegradability. osu.edu

Synthesis Planning and Reaction Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel derivatives. nih.gov By analyzing vast amounts of reaction data, these platforms can suggest optimal reagents, catalysts, and reaction conditions, thereby accelerating the "Design-Make-Test-Analyze" cycle in chemical research. nih.gov

Environmental Fate Prediction: Computational models can predict how this compound and its derivatives will behave in the environment, including their potential for degradation, bioaccumulation, and transport. chemrxiv.orgpurdue.edu This allows for a "safe-by-design" approach, where environmental impact is considered early in the molecular design process.

| Computational Tool | Application Area | Specific Objective |

|---|---|---|

| QSAR/Machine Learning | Therapeutic Discovery | Predict biological activity and toxicity of new derivatives. tandfonline.com |

| Generative AI Models | Molecular Design | Design novel fluorophenol structures with optimized drug-like properties. cognizant.comosu.edu |

| Retrosynthesis Software | Chemical Synthesis | Propose efficient and green synthetic pathways. nih.gov |

| Molecular Dynamics | Bioremediation | Simulate enzyme-substrate interactions to understand degradation mechanisms. |

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-3-fluorophenol, and how can purity be optimized?

The synthesis of fluorophenol derivatives often involves electrophilic aromatic substitution or cross-coupling reactions. For this compound, a Friedel-Crafts alkylation followed by fluorination could be employed. Purity optimization requires rigorous purification via column chromatography or recrystallization, validated by GC or HPLC (>88% purity as per industrial standards ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation .

Q. How can X-ray crystallography be applied to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is a gold standard for structural elucidation. For fluorinated analogs, SCXRD parameters such as bond angles (e.g., C-F bond length ~1.35 Å) and crystallographic data (R factor <0.05) ensure accuracy . Ensure crystals are grown in inert solvents (e.g., dichloromethane/hexane) and analyzed at 295 K to minimize thermal motion artifacts .

Q. What analytical techniques are essential for characterizing fluorophenol intermediates?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., distinguishing 3- vs. 4-fluorine using -NMR).

- FTIR : For detecting hydroxyl (-OH) and C-F stretches (~1250 cm).

- Chromatography : GC-MS or HPLC to assess purity and identify byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) can map electron density and predict regioselectivity. Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the hydroxyl group, while the ethyl group sterically hinders ortho substitution . Validate predictions experimentally via kinetic studies or isotopic labeling .

Q. What experimental design principles resolve contradictions in reported solubility data for fluorophenols?

Contradictions often arise from solvent polarity and temperature variations. Design a controlled study:

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

The ethyl group increases lipophilicity (enhancing membrane permeability), while fluorine modulates electronic interactions with target proteins (e.g., hydrogen bonding). Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with bioactivity data. Validate via enzyme inhibition assays or molecular docking .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Stabilization approaches include:

- Protecting groups : Acetylation of the hydroxyl group to prevent oxidation.

- Inert atmospheres : Conduct reactions under nitrogen/argon to limit radical degradation.

- pH control : Buffered solutions (pH 6–8) to avoid acid-catalyzed hydrolysis .

Methodological Notes

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail to enable replication .

- Conflict Resolution : Use systematic reviews (e.g., PRISMA guidelines) to synthesize conflicting data, emphasizing study quality and sample size .

- Ethical Reporting : Disclose all synthetic byproducts and optimization failures to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten